molecular formula C23H25N3O2 B2926591 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone CAS No. 861208-94-8

2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2926591
CAS No.: 861208-94-8
M. Wt: 375.472
InChI Key: KLSIBQJBZWIHBZ-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a chemical compound based on the pyridazinone scaffold, a heterocyclic core recognized for its diverse and significant biological activities. This particular derivative is of high interest in medicinal chemistry research, especially in the fields of cardiovascular and oncology drug discovery. The pyridazinone core is a established pharmacophore in the development of vasodilators, which are crucial for managing cardiovascular diseases like hypertension . Compounds sharing this scaffold have demonstrated potent vasorelaxant effects, making them valuable tools for researching new antihypertensive therapies . Furthermore, pyridazinone derivatives are increasingly investigated as targeted anticancer agents. Their ability to inhibit key enzymes, such as various phosphodiesterases (PDEs) and tyrosine kinases, allows researchers to probe pathways critical to cancer cell proliferation and survival . The structural features of this compound, including the 4-methoxybenzyl and piperidine substituents, are typical of molecules designed to interact with hydrophobic pockets and catalytic sites within enzyme targets, such as PDEs . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-28-20-12-10-18(11-13-20)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIBQJBZWIHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyridazinone core with 4-methoxybenzyl chloride in the presence of a base such as cesium carbonate in anhydrous dimethylformamide (DMF).

    Addition of the phenyl group: This can be done through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

    Incorporation of the piperidino group: This step involves the nucleophilic substitution of the pyridazinone core with piperidine under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

    Reduction: The pyridazinone core can be reduced to a dihydropyridazinone using reducing agents like sodium borohydride.

    Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for alkylation, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

Pyridazinone derivatives exhibit activity modulated by substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:

Compound Substituents Key Pharmacological Activity Potency/IC₅₀ Reference
Target Compound : 2-(4-Methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone 2: 4-Methoxybenzyl; 5: Piperidino; 6: Phenyl Hypothesized anti-inflammatory, analgesic (based on structural analogs) N/A
Emorfazone (4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) 2: Methyl; 5: Morpholino; 4: Ethoxy Analgesic, anti-inflammatory (clinically used) N/A
MCI-154 (6-[4-(4'-Pyridylaminobenzene)]-4,5-dihydro-3(2H)-pyridazinone) 6: 4-Pyridylaminophenyl Cardiotonic, antiplatelet aggregation IC₅₀: 0.36 μM (antiplatelet)
Compound 97a (6-(4-Substituted chloroacetamido)phenyl-4,5-dihydro-3(2H)-pyridazinone) 6: Chloroacetamido-phenyl Antiplatelet aggregation IC₅₀: 0.03 μM
UD-CG 115 BS (Pimobendan) 6: Benzimidazolyl-methoxyphenyl Positive inotropic (cardiac calcium sensitizer) N/A
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone 2: Methyl; 5: Vinyl; 6: Phenyl Antinociceptive >10× potency vs. Emorfazone

Key Observations :

  • Position 2 : The 4-methoxybenzyl group in the target compound may improve lipophilicity and CNS penetration compared to methyl (Emorfazone) or acetyloxyethyl groups in other analogs .
  • Position 5: Piperidino substitution (target compound) vs.
  • Position 6: Phenyl groups (target compound, 4-amino-2-methyl-6-phenyl analog) are associated with enhanced antinociceptive activity compared to benzimidazolyl (Pimobendan) or pyridylaminophenyl (MCI-154) groups .

Mechanistic Insights

  • Anti-inflammatory/Analgesic Activity: The target compound’s 4-methoxybenzyl group is structurally similar to the 4-ethoxyphenyl group in Emorfazone, which inhibits cyclooxygenase (COX) pathways. Piperidino substitution may enhance binding to opioid or serotonin receptors, as seen in trazodone-inspired pyridazinones .
  • Cardiovascular Effects: Unlike Pimobendan (a calcium sensitizer), the target compound lacks a benzimidazolyl group critical for troponin-C interaction. However, its phenyl and piperidino groups may confer antiplatelet activity akin to MCI-154 derivatives .

Biological Activity

The compound 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a member of the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H24N4OC_{21}H_{24}N_4O. The compound features a pyridazinone core substituted with a piperidine and a methoxybenzyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

Pyridazinones are known for a wide range of biological activities, including:

  • Antihypertensive effects : Some derivatives exhibit potent vasorelaxant activity.
  • Anti-inflammatory properties : Certain compounds in this class inhibit phosphodiesterase type 4 (PDE4), which is involved in inflammatory processes.
  • Analgesic effects : Pyridazinone derivatives have shown promise in pain management with fewer side effects compared to traditional analgesics.

Vasorelaxation

Research indicates that compounds similar to this compound demonstrate significant vasorelaxant activity. For instance, in vitro studies have shown that certain pyridazinones can achieve an effective concentration (EC50) as low as 0.02916μM0.02916\,\mu M, outperforming established vasodilators like hydralazine .

PDE4 Inhibition

Pyridazinones have been identified as potential PDE4 inhibitors, which play a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels. Inhibition of PDE4 leads to reduced inflammation and modulation of immune responses. For example, derivatives have shown up to 64% inhibition of PDE4B at concentrations around 20μM20\,\mu M .

Case Studies

  • Vasodilatory Effects : A study synthesized various pyridazinones and evaluated their vasorelaxant properties against standard references. The compound this compound exhibited comparable or superior activity, suggesting its potential as a therapeutic agent for hypertension .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory capabilities of pyridazinones bearing indole moieties. While the specific compound was not tested, the findings suggest that modifications to the pyridazinone structure can enhance selectivity and potency against PDE4, indicating a promising avenue for further research on related compounds .

Comparative Analysis of Biological Activities

Compound NameActivity TypeEC50/IC50 ValuesReference
HydralazineVasodilator18.21 µM
DiazoxideVasodilator19.5 µM
IsosorbideVasodilator30.1 µM
This compoundVasorelaxant0.02916 µM
RoflumilastPDE4 InhibitorIC50 = 251 ± 18 nM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example, pyridazinone derivatives are often prepared by reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or THF. Reaction optimization includes pH control (e.g., NaOH in dichloromethane for deprotonation) and temperature modulation (e.g., 70–80°C for cyclization) to achieve yields >85% . Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography (e.g., Cu-Kα radiation, 296 K) confirms the Z-configuration of the benzylidene group and the planarity of the pyridazinone ring. Spectroscopic validation includes:

  • IR : C=O stretch at 1680–1700 cm⁻¹.
  • ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm; piperidine N–CH₂ at δ 2.5–3.0 ppm .
  • Mass Spec : Molecular ion peak at m/z 334.37 (C₁₉H₁₈N₄O₂) .

Q. What in vitro assays are recommended to study its biological activity?

  • Methodological Answer : For cardiovascular or antiplatelet activity:

  • Platelet Aggregation Assay : Use ADP (10 μM)-induced aggregation in human PRP (platelet-rich plasma) with EC₅₀ determination .
  • Cardiac Myocyte Contractility : Measure Ca²⁺ transient amplitude in isolated rat cardiomyocytes .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for pyridazinone derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with PDE-III (phosphodiesterase III) for positive inotropic activity. Prioritize residues like Phe-340 and Tyr-415 for hydrogen bonding .
  • QSAR Analysis : Apply MLR (multiple linear regression) to correlate logP values (e.g., 2.8–3.5) with IC₅₀ in enzyme inhibition assays .

Q. What strategies address discrepancies in reported pharmacological profiles (e.g., anti-HIV vs. cardiotonic activity)?

  • Methodological Answer :

  • Target Selectivity Screening : Use KinomeScan® to assess off-target kinase interactions.
  • Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify active metabolites (e.g., O-demethylation at C4-methoxy group) that may explain divergent activities .

Q. How can synthetic protocols be optimized for scalability without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow Chemistry : Employ microreactors for precise temperature control during cyclization (residence time: 15–20 min at 100°C).
  • Chiral Resolution : Use Sephadex LH-20 with ethanol/hexane (3:7) to separate (±)-enantiomers .

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